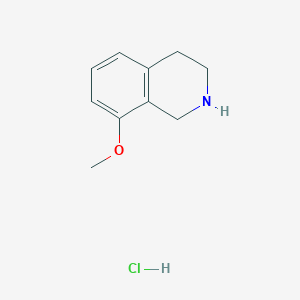

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQVRPDJGDAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662887 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24693-40-1 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, the tetrahydroisoquinoline core is present in a wide array of biologically active natural products and synthetic molecules.[1][2] This document will delve into the chemical characteristics, established synthetic routes, and analytical methodologies for this compound, while also exploring its potential pharmacological relevance based on the activities of structurally related analogs.

Core Molecular Characteristics

This compound is a stable, solid organic salt. Its structure features a tetrahydroisoquinoline nucleus with a methoxy group substituted at the 8-position of the aromatic ring. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties for the free base and the hydrochloride salt is presented below.

| Property | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | This compound |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol [3] |

| CAS Number | 34146-68-4 | 24693-40-1[3] |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid |

| Melting Point | 38-39 °C (for the free base)[4] | Not specified |

| Boiling Point | 293.923 °C at 760 mmHg (for the free base)[4] | Not available |

| Storage Conditions | 2-8°C, keep away from light, inert atmosphere[4] | Inert atmosphere, Room Temperature[3] |

Synthesis and Chemical Reactivity

The synthesis of the 8-methoxy-1,2,3,4-tetrahydroisoquinoline core primarily relies on classical methods for constructing the tetrahydroisoquinoline ring system. The two most prominent and versatile approaches are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2] The presence of the electron-donating methoxy group on the aromatic ring generally facilitates the key cyclization step in both of these reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[5][6][7]

Conceptual Workflow for Pictet-Spengler Synthesis

Caption: Pictet-Spengler synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Schiff Base Formation: To a solution of 2-(2-methoxyphenyl)ethylamine in a suitable solvent (e.g., toluene or methanol), an equimolar amount of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is added.

-

Cyclization: The reaction mixture is then treated with a strong acid, such as hydrochloric acid or trifluoroacetic acid, and heated to facilitate the intramolecular cyclization. The electron-donating methoxy group at the ortho position to the ethylamine side chain directs the cyclization to the C6 position of the benzene ring, leading to the formation of the 8-methoxytetrahydroisoquinoline ring system.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and the pH is adjusted with a base to neutralize the acid. The product is then extracted with an organic solvent.

-

Hydrochloride Salt Formation: The isolated free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, starting from a β-phenylethylamide. This reaction involves an intramolecular cyclization of the amide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[8][9][10][11]

Conceptual Workflow for Bischler-Napieralski Synthesis

Caption: Bischler-Napieralski synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Amide Formation: 2-(2-Methoxyphenyl)ethylamine is first acylated, for example, with formic acid or a derivative, to yield N-formyl-2-(2-methoxyphenyl)ethylamine.

-

Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a refluxing inert solvent (e.g., toluene or acetonitrile).[10] This promotes the intramolecular electrophilic aromatic substitution to form 8-methoxy-3,4-dihydroisoquinoline. The electron-rich nature of the methoxy-substituted ring facilitates this step.

-

Reduction: The intermediate 3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

-

Work-up and Salt Formation: The reaction is quenched, and the product is extracted. The hydrochloride salt is then prepared as described in the Pictet-Spengler method.

Analytical Characterization

The structural elucidation and purity assessment of this compound are crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the saturated heterocyclic ring. The splitting patterns and chemical shifts of the methylene protons in the tetrahydroisoquinoline ring can provide information about the ring conformation.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing reaction progress and final product purity.[12]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water with a suitable buffer is commonly used.[13] Detection is typically achieved using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific detection, especially in biological matrices, LC-MS/MS is the method of choice.[12]

General Analytical Workflow

Caption: A typical analytical workflow for compound characterization.

Pharmacological Potential and Future Directions

While specific pharmacological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active tetrahydroisoquinolines suggests several potential areas of investigation. The tetrahydroisoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules targeting a wide range of biological targets.[1]

Potential as a CNS Agent

The primary application of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).[4] Structurally related tetrahydroisoquinolines have shown affinity for various CNS receptors, including:

-

Dopamine Receptors: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D₂ receptor-blocking activity.[14] Furthermore, studies on 6,7-dimethoxy and 6-methoxy-7-hydroxy-tetrahydroisoquinoline derivatives have identified ligands with high affinity for the dopamine D₃ receptor, a target for neuropsychiatric disorders.

-

Orexin Receptors: Substituted tetrahydroisoquinolines have been developed as selective antagonists for the orexin 1 (OX₁) receptor, which is implicated in reward processes and addiction.

Cardiovascular Applications

The compound also serves as an intermediate in the design of potential therapeutic agents for cardiovascular diseases.[4] This suggests that derivatives of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline may interact with cardiovascular targets such as adrenergic receptors.

Future Research Perspectives

Given its role as a versatile building block, future research on this compound and its derivatives could focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the core structure, including substitutions on the nitrogen and at other positions of the rings, affect biological activity.

-

Receptor Binding and Functional Assays: Comprehensive screening against a panel of CNS and cardiovascular receptors to identify specific molecular targets.

-

In Vivo Pharmacological Evaluation: Preclinical studies in animal models to assess the physiological effects, pharmacokinetics, and potential therapeutic efficacy of novel derivatives.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride chemical structure

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction: The Significance of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them exceptionally valuable in drug discovery.[1][2] Isoquinoline alkaloids, which feature this core structure, are abundant in nature and exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]

This compound is a specific derivative of this important class. While it primarily serves as a key intermediate or building block in organic synthesis, its structural motifs are integral to the development of advanced therapeutic agents.[3] Its utility spans the creation of compounds targeting central nervous system (CNS) disorders and cardiovascular diseases.[3] This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline consists of a dihydropyridine ring fused to a benzene ring, with a methoxy group (-OCH₃) positioned at carbon 8. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and formulation purposes.

The methoxy group, being an electron-donating group, plays a crucial role in influencing the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions which are central to its synthesis.[4]

Table 1: Physicochemical Properties of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 24693-40-1 (for hydrochloride) | [5] |

| 34146-68-4 (for free base) | [6] | |

| Molecular Formula | C₁₀H₁₄ClNO | [5] |

| Molecular Weight | 199.68 g/mol | [5] |

| Appearance | Solid (form may vary) | General Knowledge |

| Melting Point (Free Base) | 38-39 °C | [3] |

| Boiling Point (Free Base) | 293.9 °C at 760 mmHg | [3] |

| SMILES (Hydrochloride) | COC1=CC=CC2=C1NCCC2.Cl | Inferred |

| Storage Conditions | Inert atmosphere, Room Temperature | [5] |

Synthesis and Mechanistic Rationale

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through two named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .

-

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8][9] It is a special case of the Mannich reaction and is particularly effective when the aromatic ring is electron-rich.[7][8]

-

Bischler-Napieralski Reaction : This method involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11][12] This reaction forms a 3,4-dihydroisoquinoline intermediate, which is then reduced to the final tetrahydroisoquinoline.[4] The presence of electron-donating groups, such as a methoxy group, on the benzene ring facilitates the cyclization step.[4]

Below is a representative protocol based on the Bischler-Napieralski approach, which is highly effective for this class of compounds.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

This protocol outlines the synthesis of the free base, 8-methoxy-1,2,3,4-tetrahydroisoquinoline, which is then converted to its hydrochloride salt.

Step 1: Amide Formation

-

Reactants : Start with 2-(2-methoxyphenyl)ethanamine and an acylating agent (e.g., acetyl chloride or acetic anhydride) in an appropriate solvent like dichloromethane (DCM) with a mild base (e.g., triethylamine) to scavenge the generated HCl.

-

Procedure : Dissolve 2-(2-methoxyphenyl)ethanamine in DCM and cool the solution to 0 °C in an ice bath. Add triethylamine, followed by the dropwise addition of the acylating agent. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Rationale : This is a standard nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the N-acetyl-2-(2-methoxyphenyl)ethanamine intermediate. The base is essential to neutralize the acidic byproduct.

-

Workup : Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization (Bischler-Napieralski Reaction)

-

Reactants : The N-acylated intermediate and a dehydrating Lewis acid, typically phosphorus oxychloride (POCl₃), in a high-boiling solvent like toluene or acetonitrile.

-

Procedure : Dissolve the amide from Step 1 in the chosen solvent. Add POCl₃ dropwise at room temperature, then heat the mixture to reflux (80-110 °C) for several hours.[11][12]

-

Rationale : POCl₃ activates the amide carbonyl group, making it a better leaving group. This facilitates an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium-like intermediate to form the cyclic 3,4-dihydroisoquinoline.[10][13] The methoxy group at the ortho position directs and activates the cyclization.

-

Workup : Cool the reaction mixture and carefully quench it by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic extracts.

Step 3: Reduction to Tetrahydroisoquinoline

-

Reactants : The 3,4-dihydroisoquinoline intermediate and a reducing agent, typically sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.

-

Procedure : Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C. Add NaBH₄ portion-wise, controlling the effervescence. Stir for 1-2 hours at room temperature.

-

Rationale : NaBH₄ is a hydride donor that selectively reduces the imine double bond (C=N) of the dihydroisoquinoline to a single bond, yielding the desired tetrahydroisoquinoline.[4]

-

Workup : Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent, then dry and concentrate to obtain the crude free base, 8-methoxy-1,2,3,4-tetrahydroisoquinoline. Purification is typically achieved via column chromatography.

Step 4: Hydrochloride Salt Formation

-

Procedure : Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Rationale : This is a simple acid-base reaction. The basic nitrogen atom of the tetrahydroisoquinoline is protonated by HCl to form the ammonium salt, which is typically a crystalline solid that is less soluble in nonpolar organic solvents, facilitating its isolation by filtration.

-

Isolation : Collect the precipitated solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

Synthetic Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. name-reaction.com [name-reaction.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. organicreactions.org [organicreactions.org]

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride and its Analogs

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Isoquinoline alkaloids, a large class of natural products containing the THIQ nucleus, are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects.[1][2] The versatility of the THIQ framework has led to its exploration in the development of novel therapeutic agents targeting various physiological systems, particularly the central nervous system.[1][3] This guide will provide a detailed technical overview of the mechanism of action of this compound and its structurally related analogs, with a focus on their interactions with key receptor systems.

The Diverse Pharmacological Landscape of THIQ Derivatives

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core scaffold. This has led to the development of a wide range of compounds with distinct pharmacological profiles. Research has demonstrated that THIQ analogs can be engineered to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs) and enzymes. This chemical tractability makes the THIQ scaffold a valuable starting point for drug discovery programs.

Key Therapeutic Areas of Investigation for THIQ Analogs:

-

Neurodegenerative Disorders: Certain THIQ derivatives have been investigated for their neuroprotective properties.[4] For instance, some analogs have been shown to modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[4]

-

Oncology: The THIQ motif is present in several antitumor antibiotics, and synthetic analogs have been developed with potent anti-cancer activity.[1]

-

Infectious Diseases: THIQ derivatives have demonstrated efficacy against various pathogenic bacteria and mycobacteria.[1]

-

Pain Management: The THIQ scaffold has been utilized to develop potent and selective antagonists for the kappa opioid receptor, a target for the treatment of pain and substance abuse disorders.[5][6]

-

Metabolic Disorders: As will be discussed in detail, specific THIQ analogs are potent agonists of the melanocortin-4 receptor, a critical regulator of energy homeostasis and food intake.[7][8]

-

Psychiatric Disorders: More recent research has focused on THIQ derivatives as agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for the treatment of schizophrenia and other psychotic disorders.[9][10][11]

Core Mechanism of Action: Focus on Key Receptor Systems

While the broader class of THIQ derivatives has diverse biological activities, two key mechanisms of action have been extensively studied for specific analogs that are structurally related to this compound: agonism at the Melanocortin-4 Receptor (MC4R) and the Trace Amine-Associated Receptor 1 (TAAR1).

Melanocortin-4 Receptor (MC4R) Agonism

A specific, well-characterized THIQ derivative, often referred to in the literature simply as "THIQ," has been identified as a potent and selective agonist of the MC4R.[7][8][12] The MC4R is a GPCR that plays a pivotal role in the regulation of energy balance, food intake, and body weight.[7]

Molecular Interactions and Binding Profile

Structural and mutagenesis studies have revealed the key amino acid residues within the MC4R that are crucial for THIQ binding and signaling. THIQ interacts with both conserved and non-conserved residues within the transmembrane (TM) domains of the receptor.[8]

Key Residues for THIQ Binding and Selectivity:

| Residue | Location | Role in THIQ Interaction |

| E100 | TM2 | Important for binding and signaling |

| D122 | TM3 | Important for binding and signaling |

| D126 | TM3 | Important for binding and signaling |

| N123 | TM3 | Involved in THIQ selectivity |

| I129 | TM3 | Involved in THIQ selectivity |

| S131 | TM3 | Involved in THIQ selectivity |

| F254 | TM6 | Important for binding and signaling |

| W258 | TM6 | Important for binding and signaling |

| F261 | TM6 | Important for binding and signaling |

| H264 | TM6 | Important for binding and signaling |

Table 1: Key amino acid residues in the human MC4R involved in the binding and selectivity of the THIQ agonist. Data compiled from[8].

The interaction of THIQ with these residues stabilizes the active conformation of the receptor, leading to the initiation of downstream signaling cascades.[7]

Downstream Signaling Pathway

Upon agonist binding, the MC4R couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Figure 1: Simplified signaling pathway of MC4R activation by a THIQ agonist.

Physiological Effects

The activation of MC4R by THIQ agonists has been shown to reduce food intake and body weight in animal models.[13] However, the in vivo effects may be complex, with some studies suggesting that the in vitro selectivity and potency may not fully translate to in vivo outcomes.[13] For instance, some research has shown that THIQ can increase nitric oxide concentrations in the brain, an effect not typically associated with MC4R agonists.[13]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

More recently, the THIQ scaffold has been explored for its potential to modulate the activity of the Trace Amine-Associated Receptor 1 (TAAR1).[10][14] TAAR1 is a GPCR that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine.[14] It is expressed in brain regions associated with the regulation of monoaminergic systems, including the ventral tegmental area and the dorsal raphe nucleus.[10]

Modulation of Dopaminergic and Serotonergic Systems

TAAR1 activation has been shown to modulate the activity of dopamine, serotonin, and glutamate neurotransmitter systems.[10][11] Preclinical studies have demonstrated that TAAR1 agonists can inhibit the firing of midbrain dopaminergic and serotonergic neurons.[11] This has led to the investigation of TAAR1 agonists as a novel treatment for schizophrenia, with the potential to address both positive and negative symptoms without the side effects associated with dopamine D2 receptor blockade.[9][10]

Figure 2: Proposed mechanism of TAAR1-mediated modulation of dopamine signaling.

One of the proposed mechanisms for this modulation is the formation of heterodimers between TAAR1 and dopamine D2 receptors.[9] This interaction can alter the signaling properties of the D2 receptor, providing a novel way to regulate dopaminergic activity.[9]

Other Potential Mechanisms of Action

While MC4R and TAAR1 agonism are prominent mechanisms for specific THIQ derivatives, the versatility of the scaffold suggests that other targets may be relevant for this compound and its analogs.

-

Dopaminergic System: Some endogenous THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to directly affect dopaminergic neurons in the substantia nigra.[15] These compounds may have neuroprotective effects against neurotoxins like MPTP, potentially through antioxidant mechanisms and modulation of dopaminergic firing rates.[15][16][17]

-

Beta-Adrenoreceptors: Certain THIQ derivatives have been synthesized and evaluated as beta-adrenoceptor agents, with some showing partial agonist activity.[18]

-

Enzyme Inhibition: Some THIQ derivatives have been designed to possess pharmacophores similar to monoamine oxidase (MAO) inhibitors, such as rasagiline.[4] The potential for MAO inhibition could contribute to the neuroprotective effects of these compounds.[16][17]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of THIQ derivatives.

Protocol 1: Radioligand Binding Assay for MC4R

Objective: To determine the binding affinity (Ki) of a test compound for the MC4R.

Materials:

-

Membranes from cells expressing recombinant human MC4R.

-

Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-MSH).

-

Binding buffer: 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: unlabeled NDP-MSH (1 µM).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]NDP-MSH (final concentration ~0.1 nM), and 50 µL of the test compound dilution or control.

-

Add 50 µL of MC4R-expressing cell membranes (final concentration ~5-10 µg protein/well).

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Functional Activity

Objective: To determine the functional activity (EC50 and Emax) of a test compound at a Gs-coupled receptor like MC4R or TAAR1.

Materials:

-

HEK293 cells stably expressing the receptor of interest (e.g., hMC4R or hTAAR1).

-

Assay medium: DMEM supplemented with 0.1% BSA and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Test compound at various concentrations.

-

Forskolin (positive control for adenylyl cyclase activation).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells once with assay medium.

-

Add 50 µL of assay medium containing the desired concentration of the test compound to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP quantification assay following the kit protocol.

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values using a sigmoidal dose-response curve fit.

Conclusion

This compound belongs to a class of compounds with remarkable structural and functional diversity. The mechanism of action of any given THIQ derivative is highly dependent on its specific substitution pattern. The core scaffold has proven to be a valuable template for the design of potent and selective ligands for a range of important drug targets. The most extensively characterized mechanisms for THIQ analogs involve agonism at the Melanocortin-4 Receptor and the Trace Amine-Associated Receptor 1, highlighting their potential in treating metabolic and psychiatric disorders, respectively. Further research into the structure-activity relationships of 8-substituted THIQs will undoubtedly uncover new therapeutic opportunities and refine our understanding of their complex pharmacology.

References

- Kierstead, R. W., Faraone, D. B., & Mensh, F. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

- MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- MySkinRecipes. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroisoquinoline.

- Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13868-13892.

- Li, J., et al. (2021). Structural insights into ligand recognition and activation of the melanocortin-4 receptor.

- The Journal of Organic Chemistry. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines.

- Chen, C. H., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 159-168.

- Lynch, J. H., et al. (2022). Molecular basis of human trace amine-associated receptor 1 activation.

- Citrome, L., & Correll, C. U. (2022). What is a trace amine-associated receptor 1 agonist? Can we treat schizophrenia with it? Psychopharmacology Institute.

- Wang, H., et al. (2013). Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ specific binding and signaling. Journal of Receptors and Signal Transduction, 33(6), 368-376.

- D'Andrea, G., et al. (2021). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Journal of Medicinal Chemistry, 64(23), 17386-17405.

- Chiba, H., et al. (2015).

- Basile, L., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. International Journal of Molecular Sciences, 25(8), 4293.

- Howes, O. D., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonism as a new treatment strategy for schizophrenia and related disorders. Trends in Neurosciences, 46(1), 60-74.

- Zhang, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(12), 1952-1996.

- Tao, Y. X., & Segaloff, D. L. (2014). A Small Molecule Agonist THIQ as a Novel Pharmacoperone for Intracellularly Retained Melanocortin-4 Receptor Mutants. PLoS ONE, 9(7), e102787.

- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12.

- Lab-Chemicals.Com. (n.d.). This compound, 97%.

- Papadourakis, M., et al. (2012). Conformational study on cyclic melanocortin ligands and new insight into their binding mode at the MC4 receptor. Journal of Medicinal Chemistry, 55(17), 7678-7689.

- Thomas, J. B., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(15), 6880-6887.

- Khan, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology, 14, 1145450.

- Muceniece, R., et al. (2007). Functional evaluation of THIQ, a melanocortin 4 receptor agonist, in models of food intake and inflammation. Basic & Clinical Pharmacology & Toxicology, 102(2), 159-164.

- Thomas, J. B., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(15), 6880-6887.

- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 4. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace amine-associated receptor 1 (TAAR1) agonism as a new treatment strategy for schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Small Molecule Agonist THIQ as a Novel Pharmacoperone for Intracellularly Retained Melanocortin-4 Receptor Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional evaluation of THIQ, a melanocortin 4 receptor agonist, in models of food intake and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the development of various neurologically active compounds. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical rationale and field-proven insights to ensure successful and reproducible synthesis. We will delve into the two most prominent and industrially relevant methods: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. This guide will provide detailed, step-by-step protocols, mechanistic explanations, and comparative data to aid researchers in selecting and executing the optimal synthesis strategy for their specific needs.

Introduction: The Significance of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 8-position significantly influences the molecule's electronic and steric properties, making 8-Methoxy-1,2,3,4-tetrahydroisoquinoline a crucial building block for compounds targeting the central nervous system. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in further synthetic transformations and biological assays.

This guide will focus on the practical execution of its synthesis, emphasizing safety, efficiency, and purity.

Primary Synthesis Pathways: A Comparative Overview

Two classical and robust methods dominate the synthesis of the 8-methoxy-THIQ core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

| Starting Materials | 2-(2-Methoxyphenyl)ethylamine, Formylating Agent | 2-(2-Methoxyphenyl)ethylamine, Formaldehyde source |

| Key Intermediate | 8-Methoxy-3,4-dihydroisoquinoline | Iminium ion (in situ) |

| Key Transformation | Intramolecular electrophilic aromatic substitution | Intramolecular electrophilic aromatic substitution |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) | Acid catalyst (e.g., HCl, TFA) |

| Number of Steps | Two (Amide formation, Cyclization/Reduction) | One-pot (in principle) |

| General Yields | Moderate to good | Good to excellent |

| Considerations | Requires a reduction step; harsher conditions | Milder conditions; potential for side reactions |

Pathway I: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline ring system through the cyclization of a β-arylethylamide.[1][2] The subsequent reduction of the resulting imine yields the desired tetrahydroisoquinoline. This pathway is particularly effective due to the activating effect of the methoxy group on the aromatic ring.[3]

Mechanistic Rationale

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The amide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a reactive nitrilium ion intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring at the position ortho to the ethylamine substituent, leading to the cyclized dihydroisoquinoline. The presence of the electron-donating methoxy group at the 2-position of the phenylethylamine directs the cyclization to the 6-position of the aromatic ring, which becomes the 8-position in the resulting isoquinoline.

Caption: Workflow for the Bischler-Napieralski synthesis of 8-Methoxy-THIQ HCl.

Detailed Experimental Protocol

Step 1: Synthesis of N-[2-(2-methoxyphenyl)ethyl]formamide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-methoxyphenyl)ethylamine (1 equivalent).

-

Add an excess of formic acid (e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-water, which will cause the formamide product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-[2-(2-methoxyphenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization and Reduction

-

In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-[2-(2-methoxyphenyl)ethyl]formamide (1 equivalent) in a dry, non-polar solvent such as toluene or acetonitrile.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C depending on the solvent) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice.

-

Make the aqueous solution basic (pH > 10) by the careful addition of a concentrated sodium hydroxide or potassium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-methoxy-3,4-dihydroisoquinoline.

-

Dissolve the crude dihydroisoquinoline in methanol or ethanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents) portion-wise, keeping the temperature below 10 °C.[4][5]

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

Make the solution basic again with a strong base and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate to give the crude 8-Methoxy-1,2,3,4-tetrahydroisoquinoline free base.

Step 3: Purification and Hydrochloride Salt Formation

-

The crude free base can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.[6]

Pathway II: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a highly efficient one-pot method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7] For the synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline, 2-(2-methoxyphenyl)ethylamine is reacted with a formaldehyde source.

Mechanistic Rationale

The reaction is initiated by the condensation of the primary amine with formaldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a reactive iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The electron-donating methoxy group facilitates this cyclization.[8]

Caption: Workflow for the Pictet-Spengler synthesis of 8-Methoxy-THIQ HCl.

Detailed Experimental Protocol

-

In a round-bottom flask, dissolve 2-(2-methoxyphenyl)ethylamine (1 equivalent) in a suitable solvent mixture, such as water and methanol.

-

Add an aqueous solution of formaldehyde (37% w/w, 1.1 to 1.5 equivalents).

-

Acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (around 60-80 °C) for 4-6 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Make the solution strongly basic (pH > 12) with a concentrated solution of sodium hydroxide or potassium hydroxide.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methoxy-1,2,3,4-tetrahydroisoquinoline free base.

-

Purify the crude product and form the hydrochloride salt as described in Step 3 of the Bischler-Napieralski protocol.

Conclusion: Pathway Selection and Optimization

Both the Bischler-Napieralski and Pictet-Spengler reactions are reliable and effective methods for the synthesis of this compound.

-

The Bischler-Napieralski reaction is a two-step process that offers good control over each transformation. However, it involves the use of corrosive reagents like POCl₃ and requires a separate reduction step.

-

The Pictet-Spengler reaction is an elegant and often higher-yielding one-pot synthesis that proceeds under milder conditions. It is generally the preferred method for its efficiency and atom economy.

The choice of synthesis pathway will ultimately be guided by the specific requirements of the research, including scale, available equipment, and safety considerations. The protocols provided in this guide serve as a robust starting point for the successful synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific applications.

References

- US Patent 4,251,660A, "Method for preparing tetrahydroisoquinolines", published February 17, 1981.

-

Bischler–Napieralski reaction. In Wikipedia. Retrieved January 3, 2026, from [Link].

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved January 3, 2026, from [Link].

-

Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Retrieved January 3, 2026, from [Link].

-

Bischler-Napieralski - Common Conditions. Organic Chemistry Portal. Retrieved January 3, 2026, from [Link].

- BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. Journal of the Heterocyclic Chemistry.

-

Pictet–Spengler reaction. In Wikipedia. Retrieved January 3, 2026, from [Link].

-

Bischler-Napieralski Reaction. YouTube. (2022, February 5). Retrieved January 3, 2026, from [Link].

-

Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. PrepChem.com. Retrieved January 3, 2026, from [Link].

-

How to make a salt of a novel compound? ResearchGate. (2012, July 25). Retrieved January 3, 2026, from [Link].

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved January 3, 2026, from [Link].

-

Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. Retrieved January 3, 2026, from [Link].

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. ecochem.com.co [ecochem.com.co]

- 6. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

A-Z Guide to the Pictet-Spengler Synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] The Pictet-Spengler reaction stands as one of the most direct and efficient methods for constructing this crucial heterocyclic system.[1] This guide provides a comprehensive technical overview of the Pictet-Spengler reaction for the specific synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. We will delve into the reaction's mechanistic underpinnings, provide a detailed and validated experimental protocol, discuss critical process parameters, and outline robust methods for purification and characterization. This document is intended to serve as an expert resource for scientists engaged in alkaloid synthesis, drug discovery, and process development.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline motif is a cornerstone in the architecture of many biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal scaffold for interacting with complex biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[3] Consequently, THIQ derivatives have found applications as bronchodilators, anticonvulsants, and antihypertensive agents.[3][4]

8-Methoxy-1,2,3,4-tetrahydroisoquinoline, in particular, serves as a key building block in the synthesis of more complex pharmaceutical agents, including potential therapeutics for neurological and cardiovascular disorders.[5] The Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, offers an elegant and powerful strategy for the synthesis of these valuable compounds.[6][7] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization.[4][8]

The Reaction Mechanism: A Step-by-Step Analysis

The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution, proceeding through several key steps.[9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions. The reaction can be considered a special case of the Mannich reaction.[6][10]

-

Imine/Iminium Ion Formation: The reaction commences with the condensation of the primary amine of the β-arylethylamine (2-(2-methoxyphenyl)ethanamine) and a carbonyl compound (in this case, formaldehyde). Under acidic conditions, the carbonyl oxygen is protonated, activating it for nucleophilic attack by the amine. Subsequent dehydration leads to the formation of a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[8][9][11] The generation of this iminium ion is often the driving force for the reaction.[6]

-

Intramolecular Cyclization (Electrophilic Aromatic Substitution): The electron-rich aromatic ring of the β-arylethylamine acts as the nucleophile. The activating effect of the electron-donating methoxy group at the ortho position (relative to the ethylamine side chain) is crucial. It directs the intramolecular attack onto the carbon adjacent to it (the C6 position), facilitating the ring closure.[9][11] This step, a 6-endo-trig cyclization, temporarily disrupts the aromaticity of the benzene ring.[8][11] Substrates with electron-donating groups, such as methoxy or hydroxy groups, generally give higher yields under milder conditions compared to those with less nucleophilic rings.[6][11][12]

-

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable 8-Methoxy-1,2,3,4-tetrahydroisoquinoline product.[8][11]

Below is a diagram illustrating the core mechanistic pathway.

Caption: A flowchart of the Pictet-Spengler reaction mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

3.1. Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-(2-Methoxyphenyl)ethanamine | C₉H₁₃NO | 151.21 | 5.00 g | 33.06 | Starting amine |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 2.95 mL | 36.37 | Carbonyl source (1.1 eq) |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 15 mL | ~180 | Catalyst and solvent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | For basification (e.g., 10M soln) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | For precipitation/crystallization |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-methoxyphenyl)ethanamine (5.00 g, 33.06 mmol).

-

Addition of Reagents: To the amine, carefully add concentrated hydrochloric acid (15 mL). The mixture will generate heat; allow it to cool to room temperature with gentle stirring. Once cooled, add the 37% formaldehyde solution (2.95 mL, 36.37 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 9:1 DCM:Methanol mobile phase).

-

Workup - Basification: After cooling the reaction mixture to room temperature, carefully pour it over crushed ice (~50 g) in a beaker. Slowly basify the acidic solution by adding a concentrated sodium hydroxide solution (e.g., 10M NaOH) with constant stirring until the pH is >12. This step neutralizes the excess acid and converts the product hydrochloride salt to its free base form.

-

Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-Methoxy-1,2,3,4-tetrahydroisoquinoline as an oil (the free base).

-

Salt Formation and Purification: Dissolve the crude oil in a minimal amount of diethyl ether (~20 mL). While stirring, add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until no further precipitation is observed. The white precipitate is the hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it in a vacuum oven to obtain the final this compound.

3.3. Experimental Workflow Diagram

Caption: High-level overview of the synthesis workflow.

Optimization and Key Considerations

-

Acid Catalyst: While concentrated HCl is effective for this transformation, other Brønsted acids like trifluoroacetic acid (TFA) or superacids can also be used, particularly for less activated aromatic systems.[6][12] Lewis acids such as BF₃·OEt₂ are also employed in some Pictet-Spengler variations.[11] The choice and concentration of the acid can significantly impact reaction time and yield.

-

Carbonyl Source: Formaldehyde is the simplest aldehyde and is used here. Other aldehydes or ketones can be used to install a substituent at the C1 position of the tetrahydroisoquinoline ring.[4][8] Using an excess of the carbonyl compound can help ensure the complete consumption of the starting amine.[11]

-

Temperature and Reaction Time: For phenyl groups with activating substituents like a methoxy group, reflux conditions are generally sufficient.[6] Less reactive substrates may require higher temperatures and stronger acids to achieve good yields.[6]

-

Purification: The conversion of the final product to its hydrochloride salt is a highly effective purification method. The salt is typically a crystalline solid that is much easier to handle than the free base oil and has a sharp melting point. Recrystallization of the salt can be performed for further purification if necessary.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential.

5.1. Expected Analytical Data

| Technique | Expected Results |

| Melting Point | 38-39 °C (for free base) |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and the three methylene groups of the heterocyclic ring. Expected shifts for the free base (CDCl₃, δ): ~6.8-6.6 (m, 3H, Ar-H), 4.1 (s, 2H, N-CH₂-Ar), 3.85 (s, 3H, OCH₃), 3.2 (t, 2H, N-CH₂), 2.8 (t, 2H, Ar-CH₂) |

| ¹³C NMR | Signals for all 10 unique carbons. Expected shifts (free base): ~155 (C-O), ~140 (Ar-C), ~127-108 (Ar-CH), 55.3 (OCH₃), 45 (N-CH₂-Ar), 42 (N-CH₂), 25 (Ar-CH₂) |

| Mass Spec (ESI+) | [M+H]⁺ for the free base (C₁₀H₁₃NO) calculated: 164.10; found: 164.1 |

Note: NMR shifts will vary slightly based on solvent and whether the spectrum is of the free base or the hydrochloride salt.

Conclusion

The Pictet-Spengler reaction is a time-honored yet remarkably versatile tool in the synthetic organic chemist's arsenal. Its application to the synthesis of this compound provides a direct and efficient route to a valuable building block for drug discovery. By understanding the core mechanism, carefully controlling reaction parameters, and employing robust purification and characterization techniques, researchers can reliably produce this important intermediate for the advancement of medicinal chemistry programs.

References

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

List, B., et al. (2011). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PubMed Central. Retrieved from [Link]

-

Grokipedia. Pictet–Spengler reaction. Retrieved from [Link]

-

Organic Letters. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. ACS Publications. Retrieved from [Link]

-

Name Reaction. Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. Retrieved from [Link]

-

Keller, M., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. ACS Publications. Retrieved from [Link]

-

D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Retrieved from [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link]

-

MDPI. (2017). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. ACS Publications. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. Retrieved from [Link]

-

PubChem. 8-Methoxy-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

SpectraBase. 8-Methoxy-1,2,3,4-tetrahydrochinolin - Optional[13C NMR]. Retrieved from [Link]

-

Medicinal Chemistry Perspectives. (2021). 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

Semantic Scholar. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

Manolov, I., Ivanov, D., & Bojilov, D. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINES. 1H NMR CONFORMATIONAL STUDIES AND ROTATIONAL BARRIERS. Retrieved from [Link]

-

MySkinRecipes. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. name-reaction.com [name-reaction.com]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. organicreactions.org [organicreactions.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and its wide range of biological activities.[1][2] While this specific 8-methoxy derivative is primarily recognized as a key intermediate in the synthesis of more complex bioactive molecules, particularly for central nervous system (CNS) and cardiovascular applications, its intrinsic biological activities remain largely unexplored.[3] This guide provides a comprehensive framework for investigating the potential therapeutic properties of this compound, focusing on hypothesized mechanisms of action rooted in the well-documented activities of the broader THIQ family. We will delve into its potential as a neuroprotective agent and a monoamine oxidase (MAO) inhibitor, offering detailed experimental protocols and the rationale behind them for its thorough investigation.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a "privileged scaffold" in drug discovery, forming the core of many alkaloids with diverse pharmacological effects.[1][2] THIQ derivatives have been shown to possess a remarkable array of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] Their structural similarity to endogenous neurotransmitters allows them to interact with various CNS targets. Given that this compound is a key building block for CNS-active compounds, it is plausible that it shares some of the biological activities of its more studied relatives.[3]

This guide will focus on two primary areas of investigation for this compound:

-

Neuroprotection: The potential to protect neurons from damage and degeneration.

-

Monoamine Oxidase (MAO) Inhibition: The ability to inhibit enzymes that break down key neurotransmitters like serotonin, dopamine, and norepinephrine.

Hypothesized Biological Activity and Mechanisms of Action

Neuroprotective Effects

Many THIQ derivatives have demonstrated neuroprotective capabilities in various in vitro and in vivo models of neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5] The proposed mechanisms often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.[5][6] It is hypothesized that this compound may exert neuroprotective effects by:

-

Scavenging Reactive Oxygen Species (ROS): Oxidative stress is a major contributor to neuronal cell death. The THIQ scaffold may help in neutralizing harmful free radicals.

-

Modulating N-methyl-D-aspartate (NMDA) Receptors: Some THIQ derivatives act as NMDA receptor antagonists, preventing excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death.[7]

The following diagram illustrates a potential neuroprotective signaling pathway that could be investigated for this compound.

Caption: Hypothesized Neuroprotective Mechanism of 8-Methoxy-THIQ.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters.[8] Inhibitors of these enzymes can increase the levels of these neurotransmitters in the brain and are used to treat depression and Parkinson's disease.[8] Certain THIQ derivatives have been identified as MAO inhibitors.[9] The potential of this compound to inhibit MAO-A and/or MAO-B is a key area for investigation.

The following diagram illustrates the workflow for assessing MAO inhibition.

Caption: Workflow for Monoamine Oxidase (MAO) Inhibition Assay.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Objective: To determine if the compound can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Pre-treat the cells with the compound for 2 hours.

-

Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Include control wells with untreated cells and cells treated only with H₂O₂.

-

Incubation: Incubate the plate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the concentration-dependent neuroprotective effect of the compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B.[10]

Objective: To quantify the IC₅₀ values of the compound for both MAO isoforms.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of human recombinant MAO-A and MAO-B, the substrate kynuramine, and the test compound in the buffer.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

MAO-A or MAO-B enzyme solution.

-

Varying concentrations of this compound.

-

Buffer to make up the volume.

-

Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and negative controls (no inhibitor).

-

-

Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add kynuramine to each well to start the enzymatic reaction. The final concentration of kynuramine should be near its Kₘ value for each enzyme.

-

Reaction and Termination: Incubate at 37°C for 20 minutes. Stop the reaction by adding 2N NaOH.

-

Detection: The product of the reaction, 4-hydroxyquinoline, is measured fluorometrically with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Neuroprotective Activity of 8-Methoxy-THIQ against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

| Compound Concentration (µM) | Cell Viability (%) |

| Control (no H₂O₂) | 100 ± 5.2 |

| H₂O₂ only (100 µM) | 45 ± 3.8 |

| 1 | 52 ± 4.1 |

| 10 | 68 ± 5.5 |

| 50 | 85 ± 6.3 |

| 100 | 92 ± 4.9 |

Table 2: Hypothetical MAO Inhibition Profile of 8-Methoxy-THIQ

| Enzyme | IC₅₀ (µM) |

| MAO-A | 15.2 ± 1.8 |

| MAO-B | 2.5 ± 0.3 |

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic intermediate, its core THIQ structure suggests a strong potential for inherent biological activity, particularly in the realm of neuroprotection and MAO inhibition. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate these possibilities. Future studies should aim to confirm these hypothesized activities, elucidate the precise molecular mechanisms, and explore the structure-activity relationships of related analogues. Such research could unlock the therapeutic potential of this readily accessible compound and contribute to the development of novel treatments for neurological and psychiatric disorders.

References

- MySkinRecipes. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroisoquinoline.

- BenchChem. (2025). Application Notes: GTPγS Binding Assay for the μ-Opioid Receptor Agonist SR-17018.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- Springer Protocols. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).

- Ohkubo, M., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. PubMed.

- BenchChem. (2025). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro.

- Kurnik-Łucka, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. PubMed Central.

- MDPI. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues.

- MDPI. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- Chiba, H., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed.

- Wikipedia. (n.d.). Monoamine oxidase inhibitor.